(1S)-(+)-Menthyl chloroformate

Description

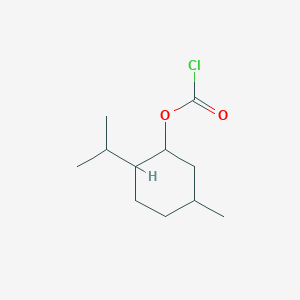

Structure

3D Structure

Properties

IUPAC Name |

[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] carbonochloridate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19ClO2/c1-7(2)9-5-4-8(3)6-10(9)14-11(12)13/h7-10H,4-6H2,1-3H3/t8-,9+,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIUPCUCGVCGPPA-KXUCPTDWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)OC(=O)Cl)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)Cl)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14602-86-9 | |

| Record name | Carbonochloridic acid, 5-methyl-2-(1-methylethyl)cyclohexyl ester, [1R-(1α,2β,5α)] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to (1S)-(+)-Menthyl Chloroformate: Chemical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1S)-(+)-Menthyl chloroformate is a valuable chiral derivatizing agent and building block in asymmetric synthesis. Its utility stems from the well-defined stereochemistry of the menthyl group, which allows for the diastereomeric resolution of racemic mixtures and the introduction of a chiral auxiliary to guide stereoselective reactions. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of (1S)-(+)-Menthyl chloroformate, with a focus on experimental protocols and data relevant to researchers in the fields of organic chemistry and drug development.

Chemical and Physical Properties

(1S)-(+)-Menthyl chloroformate is a colorless to pale yellow liquid with a pungent odor. It is a reactive compound that should be handled with care in a well-ventilated fume hood. Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₉ClO₂ | [1][2][3] |

| Molecular Weight | 218.72 g/mol | [1][2][3] |

| CAS Number | 7635-54-3 | [1][2][3] |

| Appearance | Liquid | |

| Optical Activity | [α]₂₀/D +83° (c=1 in chloroform) | |

| Density | 1.031 g/mL at 25 °C | |

| Boiling Point | 108-109 °C at 11 mmHg | |

| Refractive Index | n₂₀/D 1.458 | |

| Storage Temperature | 2-8°C |

Safety Information: (1S)-(+)-Menthyl chloroformate is classified as a corrosive and toxic substance. It causes severe skin burns and eye damage and is toxic if inhaled. Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn at all times when handling this reagent. All manipulations should be performed in a chemical fume hood.

Spectral Data

Detailed spectral data is crucial for the characterization of (1S)-(+)-Menthyl chloroformate and its derivatives. Below are the expected characteristic spectral features.

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum of (1S)-(+)-Menthyl chloroformate will be complex due to the menthyl group's various protons. The most downfield proton is expected to be the one on the carbon bearing the chloroformate group, due to the electron-withdrawing effect of the oxygen and chlorine atoms.

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~4.8 | ddd | H-C-O |

| 0.8 - 2.2 | m | Other menthyl protons |

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will show 11 distinct signals corresponding to the carbon atoms of the molecule. The carbonyl carbon of the chloroformate group will be the most downfield signal.

| Chemical Shift (ppm) | Assignment |

| ~150 | C=O |

| ~85 | C-O |

| 20 - 50 | Other menthyl carbons |

Infrared (IR) Spectroscopy

The IR spectrum will exhibit a strong absorption band characteristic of the chloroformate carbonyl group.

| Wavenumber (cm⁻¹) | Assignment |

| ~1775 | C=O stretch (chloroformate) |

| 2850 - 3000 | C-H stretch (alkane) |

| ~1150 | C-O stretch |

Mass Spectrometry

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

| m/z | Assignment |

| 218/220 | [M]⁺ (isotopic pattern for Cl) |

| 139 | [M - OCOCl]⁺ |

| 83 | [M - C₅H₁₀ - OCOCl]⁺ |

Experimental Protocols

Synthesis of (1S)-(+)-Menthyl Chloroformate

This protocol is adapted from the general synthesis of chloroformates using triphosgene (B27547).

Materials:

-

(1S)-(-)-Menthol

-

Triphosgene

-

Anhydrous Toluene (B28343)

-

Anhydrous Diethyl Ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve triphosgene (0.4 equivalents) in anhydrous toluene under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of pyridine (1.1 equivalents) in anhydrous toluene via the dropping funnel.

-

After the addition is complete, add a solution of (1S)-(-)-Menthol (1.0 equivalent) in anhydrous toluene dropwise.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of water.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford (1S)-(+)-Menthyl chloroformate as a crude oil, which can be purified by vacuum distillation.

Synthesis Workflow

Synthesis workflow for (1S)-(+)-Menthyl chloroformate.

Derivatization of a Primary Amine for Chiral HPLC Analysis

This protocol describes the derivatization of a racemic primary amine with (1S)-(+)-Menthyl chloroformate to form diastereomeric carbamates, which can then be separated by HPLC.

Materials:

-

Racemic primary amine

-

(1S)-(+)-Menthyl chloroformate

-

Triethylamine (B128534) or Pyridine

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

HPLC system with a C18 column

Procedure:

-

Dissolve the racemic primary amine (1.0 equivalent) in anhydrous DCM in a round-bottom flask.

-

Add triethylamine (1.2 equivalents) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of (1S)-(+)-Menthyl chloroformate (1.1 equivalents) in anhydrous DCM.

-

Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 2-4 hours, monitoring the reaction by TLC.

-

Upon completion, quench the reaction with water.

-

Extract the product with DCM.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting mixture of diastereomeric carbamates can be analyzed directly by HPLC or purified by column chromatography prior to analysis.

Derivatization and Analysis Workflow

Workflow for amine derivatization and chiral analysis.

Reaction Mechanisms

The primary reaction of (1S)-(+)-Menthyl chloroformate is nucleophilic acyl substitution. A nucleophile, such as an amine or an alcohol, attacks the electrophilic carbonyl carbon of the chloroformate. This is followed by the departure of the chloride leaving group, resulting in the formation of a carbamate (B1207046) or carbonate, respectively. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the HCl byproduct.

General Reaction with a Nucleophile

General mechanism for the reaction of (1S)-(+)-Menthyl chloroformate.

Conclusion

(1S)-(+)-Menthyl chloroformate is a versatile and effective tool for the chiral resolution and asymmetric synthesis of a wide range of compounds. Its well-defined stereochemistry and reactivity make it an indispensable reagent for researchers in organic synthesis and drug development. The protocols and data provided in this guide are intended to facilitate its effective use in the laboratory. As with all reactive chemical reagents, appropriate safety precautions should be strictly followed.

References

An In-depth Technical Guide to the Synthesis and Purification of (1S)-(+)-Menthyl Chloroformate

(1S)-(+)-Menthyl chloroformate is a chiral reagent widely utilized in asymmetric synthesis, particularly for the introduction of a menthyloxycarbonyl protecting group and as a chiral auxiliary. This guide provides a comprehensive overview of its synthesis and purification for researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

(1S)-(+)-Menthyl chloroformate is a colorless liquid with properties that are crucial for its handling, reaction, and purification.

| Property | Value |

| Molecular Formula | C₁₁H₁₉ClO₂ |

| Molecular Weight | 218.72 g/mol [1] |

| Boiling Point | 108-109 °C at 11 mmHg |

| Density | 1.031 g/mL at 25 °C |

| Refractive Index | n20/D 1.458 |

| Optical Activity | [α]20/D +83° (c = 1 in chloroform) |

| Optical Purity (ee) | ≥97% (GLC) |

| Storage Temperature | 2-8°C |

| Flash Point | 70 °C (158 °F) - closed cup |

Synthesis of (1S)-(+)-Menthyl Chloroformate

The synthesis of (1S)-(+)-menthyl chloroformate typically involves the reaction of (1S)-(-)-menthol with a phosgene (B1210022) equivalent, such as phosgene, diphosgene, or triphosgene (B27547). The reaction is generally carried out in an inert solvent and often in the presence of a base to neutralize the hydrogen chloride byproduct.

A common and safer laboratory-scale synthesis utilizes triphosgene as a substitute for the highly toxic phosgene gas.

Caption: Reaction pathway for the synthesis of (1S)-(+)-Menthyl Chloroformate.

This protocol is adapted from a general procedure for the synthesis of chloroformates using triphosgene.

Materials:

-

(1S)-(-)-Menthol

-

Triphosgene (bis(trichloromethyl) carbonate)

-

Pyridine

-

Anhydrous Toluene

-

Argon or Nitrogen gas for inert atmosphere

Equipment:

-

Three-neck round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Standard glassware for workup

Procedure:

-

Under an inert atmosphere (argon or nitrogen), a solution of pyridine in anhydrous toluene is added dropwise to a stirred solution of triphosgene in anhydrous toluene at 0 °C (ice bath).

-

The mixture is stirred for 15 minutes at 0 °C.

-

A solution of (1S)-(-)-menthol in anhydrous toluene is then added slowly via a dropping funnel.

-

The reaction mixture is allowed to warm to room temperature and stirred for approximately 15 hours.

-

After the reaction is complete, the mixture is diluted with water and extracted with toluene.

-

The combined organic layers are washed sequentially with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate (B86663) (Na₂SO₄).

-

The solvent is removed under reduced pressure (in vacuo) to yield crude (1S)-(+)-menthyl chloroformate as a colorless oil. For many applications, this crude product can be used directly in the next step without further purification.

Purification of (1S)-(+)-Menthyl Chloroformate

Purification is typically necessary to achieve high purity for sensitive applications. The most common method for purifying (1S)-(+)-menthyl chloroformate is vacuum distillation.

Caption: General workflow for the purification of (1S)-(+)-Menthyl Chloroformate.

Equipment:

-

Distillation flask

-

Short path distillation head or Vigreux column

-

Condenser

-

Receiving flask

-

Vacuum pump

-

Manometer

-

Heating mantle with stirrer

Procedure:

-

The crude (1S)-(+)-menthyl chloroformate is placed in the distillation flask with a magnetic stir bar.

-

The distillation apparatus is assembled and ensure all joints are properly sealed.

-

A vacuum is gradually applied to the system, aiming for a pressure of approximately 11 mmHg.

-

Once the desired pressure is stable, the heating mantle is turned on and the temperature is slowly increased.

-

The fraction boiling at 108-109 °C is collected in the receiving flask.

-

After the desired fraction has been collected, the heating is discontinued, and the apparatus is allowed to cool to room temperature before releasing the vacuum.

-

The purified (1S)-(+)-menthyl chloroformate is stored under an inert atmosphere at 2-8°C.

Reaction Data and Yields

The yield and purity of the synthesized (1S)-(+)-menthyl chloroformate can vary depending on the reaction conditions and the scale of the synthesis.

| Parameter | Value | Source |

| Yield | Can be up to 99% under optimized conditions.[2] A yield of 68% has also been reported in another example.[2] | Patent Literature[2] |

| Purity | Up to 99% purity can be achieved.[2] | Patent Literature[2] |

Note: The provided yield and purity are based on specific patented examples and may vary. It is crucial to optimize the reaction and purification conditions for the specific laboratory setup and scale.

Safety Information

(1S)-(+)-Menthyl chloroformate is a hazardous substance and should be handled with appropriate safety precautions.

-

Hazard Statements: Causes severe skin burns and eye damage. Toxic if inhaled.

-

Precautionary Statements: Avoid breathing fumes, use in a well-ventilated area, and wear protective equipment including gloves, eye protection, and a face shield.

-

Signal Word: Danger

Always consult the Safety Data Sheet (SDS) before handling this chemical.

References

A Technical Guide to (1S)-(+)-Menthyl Chloroformate: Mechanism of Action and Application in Chiral Resolution

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1S)-(+)-Menthyl chloroformate is a pivotal chiral derivatizing agent in synthetic and analytical chemistry. Its "mechanism of action" is rooted in its chemical reactivity, specifically the nucleophilic acyl substitution reaction it undergoes with primary and secondary amines, alcohols, and carboxylic acids. This reaction yields diastereomeric carbamates, carbonates, and esters, respectively. The distinct physicochemical properties of these diastereomers allow for their separation using standard chromatographic techniques, such as gas chromatography (GC) and high-performance liquid chromatography (HPLC), on achiral stationary phases. This guide provides an in-depth exploration of the chemical mechanism of (1S)-(+)-Menthyl chloroformate, detailed experimental protocols for its application in the chiral resolution of various compound classes relevant to drug development, and a summary of quantitative data to inform experimental design.

Core Mechanism of Action: Nucleophilic Acyl Substitution

The primary function of (1S)-(+)-Menthyl chloroformate is to serve as a chiral handle, enabling the differentiation of enantiomers. This is achieved through a well-understood chemical reaction: nucleophilic acyl substitution. The carbonyl carbon of the chloroformate is highly electrophilic due to the electron-withdrawing effects of the chlorine atom and the adjacent oxygen. This makes it susceptible to attack by nucleophiles such as the lone pair of electrons on the nitrogen atom of an amine or the oxygen atom of an alcohol or carboxylic acid.

The general mechanism proceeds as follows:

-

Nucleophilic Attack: The nucleophilic atom (N or O) of the chiral analyte attacks the electrophilic carbonyl carbon of (1S)-(+)-Menthyl chloroformate.

-

Formation of a Tetrahedral Intermediate: This attack results in the formation of a transient tetrahedral intermediate.

-

Elimination of the Leaving Group: The intermediate collapses, and the chloride ion, being a good leaving group, is expelled.

-

Formation of the Diastereomeric Product: A stable diastereomeric carbamate (B1207046) (from amines), carbonate (from alcohols), or mixed anhydride (B1165640) (from carboxylic acids) is formed. The reaction is typically conducted in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrochloric acid byproduct.

This reaction effectively converts a pair of enantiomers into a pair of diastereomers. Unlike enantiomers, which have identical physical properties in an achiral environment, diastereomers possess different physical and chemical properties, including melting points, boiling points, solubilities, and chromatographic retention times. This difference is the key to their separation.

Figure 1: Generalized mechanism of nucleophilic acyl substitution with (1S)-(+)-Menthyl chloroformate.

Applications in Chiral Resolution of Pharmaceuticals and Precursors

The derivatization of chiral drugs and their intermediates with (1S)-(+)-Menthyl chloroformate is a powerful tool in drug development for stereoselective synthesis, pharmacokinetic and pharmacodynamic studies, and quality control.

Chiral Amines

The reaction with primary and secondary amines to form stable carbamates is a primary application.

-

Substituted Tetrahydroisoquinolines (THIQs): A method for the analysis of the optical purity of chiral substituted THIQs has been developed using (–)-(1R)-menthyl chloroformate. The derivatization reaction yields diastereomeric carbamates that are resolvable on an achiral non-polar GC column with resolution factors (R) exceeding 1.5. The conversion to the corresponding carbamates was reported to be 100%.

-

Synthetic Cathinones: An analytical method for the enantioseparation and quantitation of ten synthetic cathinones has been developed using (1R)-(-)-menthylchloroformate as the chiral derivatizing agent. The resulting diastereomers were separated with good resolution on an ultra-inert 60 m achiral stationary phase GC column.

-

Nadolol (B74898): Stereoisomers of the beta-blocker drug nadolol were derivatized with S-(-)-menthyl chloroformate to form diastereomers. These were then chromatographically resolved by preparative HPLC, leading to the isolation of the most active R,S,R-(-)-nadolol with a very high optical purity of 99.97%.

Chiral Carboxylic Acids

While less common, (1S)-(+)-Menthyl chloroformate can react with carboxylic acids.

-

Etodolac (B1671708): An ultrasound-assisted derivatization reaction between the carboxylic acid of the NSAID etodolac and (1R)-(−)-menthyl chloroformate has been reported. The resulting stable diastereomers were baseline separated on a conventional C18 HPLC column.

Chiral Alcohols

The derivatization of chiral alcohols with (1S)-(+)-Menthyl chloroformate yields diastereomeric carbonates, which can be separated chromatographically. This is particularly useful for determining the enantiomeric purity of chiral alcohols that are common intermediates in pharmaceutical synthesis.

Data Presentation: Quantitative Analysis

The following tables summarize quantitative data from various studies utilizing menthyl chloroformate for chiral resolution.

| Analyte Class | Specific Compound(s) | Derivatizing Agent | Analytical Method | Reported Conversion | Resolution (Rs) / Optical Purity | Reference |

| Amines | Substituted Tetrahydroisoquinolines | (–)-(1R)-Menthyl chloroformate | GC-MS | 100% | > 1.5 | [1] |

| Amines | Synthetic Cathinones | (1R)-(-)-Menthylchloroformate | GC-NCI-MS/MS | - | Good resolution | [2] |

| Amines | Nadolol | S-(-)-Menthyl chloroformate | Preparative HPLC | - | 99.97% | [3] |

| Carboxylic Acids | Etodolac | (1R)-(−)-Menthyl chloroformate | HPLC | - | Baseline separation | [4] |

Table 1: Summary of Quantitative Data for Chiral Resolution using Menthyl Chloroformate.

| Analyte | Derivatization Reagent | GC/HPLC Conditions | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |

| Synthetic Cathinones | (1R)-(-)-Menthylchloroformate | GC-NCI-MS/MS on a 60m achiral column | 0.004-3.678 ppm | 0.012-11.14 ppm | [2] |

Table 2: Method Validation Parameters for the Analysis of Chiral Compounds.

Experimental Protocols

General Derivatization Workflow

The following diagram illustrates a typical workflow for the derivatization of a chiral analyte with (1S)-(+)-Menthyl chloroformate followed by chromatographic analysis.

Figure 2: General experimental workflow for chiral derivatization.

Protocol for Derivatization of Substituted Tetrahydroisoquinolines (THIQs)

This protocol is adapted from the method developed for the GC-MS analysis of THIQ enantiomers.

-

Sample Preparation: Dissolve the racemic or enantiomerically enriched THIQ (typically 3 mg, 0.01-0.02 mmol) in acetonitrile (B52724) (1 mL).

-

Addition of Base: Add triethylamine (TEA) (20 µL, 0.14 mmol).

-

Derivatization: Add (–)-(1R)-menthyl chloroformate (10 µL, 0.03 mmol).

-

Reaction: Allow the mixture to react for 10 minutes at room temperature.

-

Analysis: The reaction mixture can be directly analyzed by GC-MS.

-

GC-MS Conditions:

-

Column: VF-1ms capillary column (60 m × 0.25 mm × 0.25 µm).

-

Carrier Gas: Helium (99.9999%).

-

Injector Temperature: 300°C.

-

Oven Program: A suitable temperature gradient to separate the diastereomers.

-

Detector: Mass spectrometer operating in electron impact (EI) mode.

-

Protocol for Ultrasound-Assisted Derivatization of Etodolac

This protocol is based on the method for the derivatization of the carboxylic acid group of etodolac.

-

Sample Preparation: Take 50 µL of deproteinized mouse serum containing etodolac enantiomers.

-

Addition of Reagents: Add 125 µL of 200 mM (1R)-(−)-menthyl chloroformate (R-MCF) and 17 µL of pyridine as a catalyst.

-

Derivatization: Facilitate the reaction using ultrasonic radiation for 13 minutes.

-

Extraction: Perform salt-assisted liquid-liquid extraction (SA-LLE) of the derivatives.

-

Analysis: Analyze the extracted diastereomers by HPLC.

-

HPLC Conditions:

-

Column: Conventional C18 column.

-

Mobile Phase: Optimized isocratic or gradient elution.

-

Detector: UV or MS detector.

-

Conclusion

(1S)-(+)-Menthyl chloroformate is a versatile and effective chiral derivatizing agent with broad applications in the pharmaceutical sciences. Its straightforward and high-yielding reaction with amines, alcohols, and carboxylic acids provides a reliable method for the conversion of enantiomers into separable diastereomers. The ability to use standard achiral chromatographic techniques for separation makes this reagent an accessible and valuable tool for determining enantiomeric purity, resolving racemic mixtures, and supporting various stages of drug development. The detailed protocols and quantitative data presented in this guide offer a solid foundation for the implementation of this methodology in both research and industrial settings.

References

Physical and spectral data of (1S)-(+)-Menthyl chloroformate

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1S)-(+)-Menthyl chloroformate is a chiral chemical compound widely utilized in asymmetric synthesis. As a derivative of (+)-menthol, it serves as a valuable chiral auxiliary, enabling the stereoselective introduction of a menthyloxycarbonyl group. This group can influence the stereochemical outcome of a reaction, facilitating the synthesis of enantiomerically pure compounds, which is of paramount importance in the development of pharmaceuticals and other bioactive molecules. This guide provides a comprehensive overview of the physical and spectral properties of (1S)-(+)-Menthyl chloroformate, along with a detailed experimental protocol for its synthesis.

Physical and Chemical Properties

The physical and chemical properties of (1S)-(+)-Menthyl chloroformate are summarized in the table below. This data is essential for its proper handling, storage, and application in synthetic chemistry.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₉ClO₂ | [1] |

| Molecular Weight | 218.72 g/mol | [1] |

| CAS Number | 7635-54-3 | [1] |

| Appearance | Colorless liquid | |

| Boiling Point | 108-109 °C at 11 mmHg | [2] |

| Density | 1.031 g/mL at 25 °C | [2] |

| Optical Rotation | [α]₂₀/D +83° (c=1 in chloroform) | |

| Refractive Index | n₂₀/D 1.458 | [2] |

| Alternate Name | (1S,2R,5S)-5-methyl-2-(propan-2-yl)cyclohexyl chloroformate | [1] |

Spectral Data

| Spectrum Type | Data | Reference(s) |

| ¹H NMR | Data not available for the specific (1S)-(+)-isomer. | |

| ¹³C NMR | Data not available for the specific (1S)-(+)-isomer. | |

| Infrared (IR) | Data not available for the specific (1S)-(+)-isomer. | |

| Mass Spectrometry (MS) | Data not available for the specific (1S)-(+)-isomer. |

Note: Researchers should perform their own spectral analysis to confirm the identity and purity of (1S)-(+)-Menthyl chloroformate before use.

Experimental Protocols

Synthesis of (1S)-(+)-Menthyl Chloroformate

The following protocol describes a general method for the synthesis of menthyl chloroformate, adapted for the preparation of the (1S)-(+)-enantiomer from (+)-menthol. This procedure is based on the synthesis of the (-)-enantiomer.[3]

Materials:

-

(+)-Menthol

-

Triphosgene (B27547) (bis(trichloromethyl) carbonate)

-

Water

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Under an inert atmosphere (e.g., argon), a solution of pyridine in toluene is added dropwise to a stirred solution of triphosgene in toluene at 0 °C.

-

The mixture is stirred for 15 minutes at 0 °C.

-

A solution of (+)-menthol in toluene is then added slowly to the reaction mixture.

-

The reaction is allowed to warm to room temperature and stirred for 15 hours.

-

Following the reaction period, the mixture is diluted with water and extracted with toluene.

-

The combined organic layers are washed sequentially with water and brine.

-

The organic layer is then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure (in vacuo) to yield (1S)-(+)-Menthyl chloroformate as a colorless oil. The product can be used in the next synthetic step without further purification.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of (1S)-(+)-Menthyl Chloroformate.

Caption: Synthesis workflow for (1S)-(+)-Menthyl Chloroformate.

References

Stability and Storage of (1S)-(+)-Menthyl Chloroformate: A Technical Guide

(1S)-(+)-Menthyl chloroformate is a valuable chiral derivatizing agent and synthetic intermediate used extensively by researchers, scientists, and drug development professionals in asymmetric synthesis and the resolution of alcohols and amines. Its utility is intrinsically linked to its high reactivity, which also dictates its limited stability and stringent storage requirements. This technical guide provides an in-depth overview of the stability profile, recommended storage conditions, and safe handling procedures for (1S)-(+)-Menthyl chloroformate, supported by experimental context and established chemical principles.

Core Stability Profile

(1S)-(+)-Menthyl chloroformate is a moisture-sensitive and thermally labile liquid.[1] The primary degradation pathways are hydrolysis and thermal decomposition. Due to its reactivity, specific quantitative shelf-life data is not widely published by suppliers, who recommend routine inspection to ensure product performance. However, understanding the factors that influence its stability is critical for its effective use.

Key Stability Factors:

-

Moisture: As a chloroformate, it is highly susceptible to hydrolysis. Reaction with water leads to its decomposition, liberating toxic and corrosive hydrogen chloride gas.[1][2]

-

Temperature: Elevated temperatures accelerate the rate of decomposition.[3] It is classified as a combustible liquid.[1]

-

Incompatible Materials: Contact with strong oxidizing agents, acids, bases, alcohols, amines, and metals can lead to vigorous or violent reactions and decomposition.[1][3]

Recommended Storage and Handling Conditions

To maintain the integrity and purity of (1S)-(+)-Menthyl chloroformate, adherence to strict storage and handling protocols is mandatory. The following table summarizes the recommended conditions based on safety data sheets and chemical handling guidelines.

| Parameter | Recommendation | Rationale |

| Temperature | Refrigerate at 2-8°C.[1][4][5][6] | To minimize thermal decomposition and maintain stability. |

| Atmosphere | Store under an inert gas (e.g., nitrogen, argon). | To prevent hydrolysis from atmospheric moisture. |

| Container | Keep in the original, tightly sealed container.[1][3] | To prevent moisture ingress and contamination. |

| Environment | Store in a dry, cool, well-ventilated, and dark place.[1][3] | To protect from moisture, heat, and potential photolytic degradation. |

| Handling | Use only in a chemical fume hood with adequate ventilation.[1][3][7] | To avoid inhalation of toxic and corrosive vapors. |

| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[3][7] | To prevent severe skin burns and eye damage.[8][9] |

| Segregation | Store away from incompatible materials such as acids, bases, alcohols, and oxidizing agents.[1][3] | To prevent hazardous reactions. |

Chemical Reactivity and Decomposition Pathways

The reactivity of (1S)-(+)-Menthyl chloroformate is centered on the electrophilic carbonyl carbon, making it susceptible to nucleophilic attack.

Hydrolysis Pathway

The most common degradation pathway is hydrolysis, which occurs upon contact with water or moist air. By analogy with other simple chloroformates like methyl chloroformate, the reaction proceeds via nucleophilic attack by water, leading to the formation of an unstable carboxy acid intermediate. This intermediate rapidly decomposes to yield (-)-menthol, carbon dioxide, and hydrochloric acid.[2][4]

Thermal Decomposition Pathway

While specific kinetic data for (1S)-(+)-Menthyl chloroformate is unavailable, studies on analogous primary alkyl chloroformates show that thermal decomposition at high temperatures (e.g., 425-480°C for methyl chloroformate) yields the corresponding alkyl chloride and carbon dioxide.[3] For a secondary chloroformate like menthyl chloroformate, two pathways are plausible: substitution to form menthyl chloride and elimination to form menthene. Pyrolysis of menthyl esters is known to produce p-menthene.

Experimental Protocols for Stability Assessment

While no specific, validated stability-indicating assay for (1S)-(+)-Menthyl chloroformate is published, a protocol can be designed based on methods used for other reactive acyl chlorides and chloroformates. The primary analytical technique would be Gas Chromatography (GC), likely with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) detector.

Accelerated Stability Study Protocol (Example)

This protocol outlines a general method for assessing stability under accelerated conditions to predict long-term shelf-life.

Objective: To evaluate the stability of (1S)-(+)-Menthyl chloroformate at elevated temperatures and determine its degradation rate.

Materials & Equipment:

-

(1S)-(+)-Menthyl chloroformate (high purity)

-

Anhydrous solvent (e.g., hexane (B92381) or acetonitrile)

-

Inert gas (Nitrogen or Argon)

-

Glove box or glove bag

-

Crimp-top vials with PTFE-lined septa

-

Temperature-controlled stability chambers or ovens

-

Gas Chromatograph with FID or MS detector (GC-FID/GC-MS)

-

Analytical balance

Methodology:

-

Sample Preparation: Inside a glove box under a nitrogen atmosphere, aliquot 1 mL of high-purity (1S)-(+)-Menthyl chloroformate into multiple GC vials. Securely seal each vial.

-

Storage Conditions: Place sets of prepared vials into stability chambers at various temperature conditions. Recommended conditions based on ICH guidelines for accelerated studies could be 25°C ± 2°C and 40°C ± 2°C.[10] A control set should be kept at the recommended storage temperature of 2-8°C.

-

Time-Point Testing: At predetermined intervals (e.g., 0, 1, 3, 6 months), remove a set of vials (e.g., 3) from each storage condition.

-

Purity Assay (GC Analysis):

-

Allow the sample vial to equilibrate to room temperature.

-

Prepare a dilute solution of the sample in an anhydrous solvent.

-

Inject the solution into the GC system. A non-polar capillary column (e.g., DB-5) would be appropriate.

-

Determine the purity by measuring the area of the main peak relative to the total area of all peaks (area percent method). Identify degradation products using GC-MS by comparing spectra to known libraries.

-

-

Data Analysis:

-

For each storage temperature, plot the average purity as a function of time.

-

Determine the degradation rate constant (k) at each temperature.

-

Use the Arrhenius equation to extrapolate the degradation rate at the recommended storage condition (2-8°C) and predict the shelf-life.

-

Conclusion

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. connectsci.au [connectsci.au]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Kinetics of hydrolysis and aminolysis of methyl chloroformate in aqueous solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. (1R)-(-)-氯甲酸薄荷酯 optical purity ee: 99% (GLC) | Sigma-Aldrich [sigmaaldrich.com]

- 7. Kinetics of the hydrolysis of thiochloroformate esters in pure wa...: Ingenta Connect [ingentaconnect.com]

- 8. Determination of Enantiomeric Composition of Substituted Tetrahydroisoquinolines Based on Derivatization with Menthyl Chloroformate [scirp.org]

- 9. Menthyl chloroformate | C11H19ClO2 | CID 151928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. database.ich.org [database.ich.org]

(1S)-(+)-Menthyl chloroformate molecular weight and formula

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides comprehensive information on (1S)-(+)-Menthyl chloroformate, a key reagent in asymmetric synthesis. The document details its chemical properties, synthesis protocols, and applications, with a focus on its utility in pharmaceutical research and development.

Core Chemical Properties

(1S)-(+)-Menthyl chloroformate is the ester of (+)-menthol and chloroformic acid. Its chiral nature makes it a valuable resolving agent and a building block in the stereoselective synthesis of complex molecules.

Molecular Identity

The fundamental molecular details of (1S)-(+)-Menthyl chloroformate are summarized below.

| Identifier | Value |

| Molecular Formula | C₁₁H₁₉ClO₂[1][2][3] |

| Molecular Weight | 218.72 g/mol [1][2][4] |

| CAS Number | 7635-54-3[1][2] |

| IUPAC Name | (1S,2R,5S)-5-methyl-2-(propan-2-yl)cyclohexyl chloroformate[2] |

| Synonyms | (+)-Menthyl chloroformate, (1S)-(+)-Menthoxycarbonyl chloride |

Physicochemical Characteristics

The physical and chemical properties of (1S)-(+)-Menthyl chloroformate are critical for its handling, storage, and application in synthesis.

| Property | Value |

| Appearance | Colorless to almost colorless clear liquid[1] |

| Boiling Point | 108-109 °C at 11 mmHg[1] |

| Density | 1.031 g/mL at 25 °C[1] |

| Refractive Index (n20/D) | 1.458[1] |

| Optical Activity ([α]20/D) | +83° (c = 1 in chloroform)[1] |

| Storage Temperature | 2-8°C[1] |

Synthesis Protocol

The following is a representative experimental protocol for the synthesis of menthyl chloroformate, adapted from a procedure for its enantiomer. This method involves the reaction of the corresponding menthol (B31143) with a phosgene (B1210022) equivalent, such as triphosgene (B27547).

Materials and Reagents

-

(+)-Menthol

-

Triphosgene (bis(trichloromethyl) carbonate)

-

Water (deionized)

-

Brine (saturated NaCl solution)

-

Sodium sulfate (B86663) (Na₂SO₄) or Magnesium sulfate (MgSO₄)

Experimental Procedure

-

Reaction Setup: In a fume hood, a solution of pyridine in toluene is added dropwise to a stirred solution of triphosgene in toluene at 0°C under an inert atmosphere (e.g., argon)[5].

-

Addition of Menthol: After stirring for 15 minutes at 0°C, a solution of (+)-menthol in toluene is added slowly to the reaction mixture[5].

-

Reaction Progression: The reaction mixture is allowed to warm to room temperature and is stirred for approximately 15 hours[5].

-

Work-up: The reaction is quenched by the addition of water. The organic layer is separated, and the aqueous layer is extracted with toluene[5].

-

Purification: The combined organic layers are washed sequentially with water and brine, then dried over anhydrous sodium sulfate or magnesium sulfate[5].

-

Isolation: The solvent is removed under reduced pressure (in vacuo) to yield the crude product, which can be used directly or purified further if necessary[5].

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of menthyl chloroformate.

Caption: Workflow for the synthesis of (1S)-(+)-Menthyl chloroformate.

Applications in Research and Drug Development

(1S)-(+)-Menthyl chloroformate is primarily utilized as a chiral derivatizing agent and in asymmetric synthesis[2]. Its key applications include:

-

Resolution of Racemates: It reacts with racemic mixtures of alcohols or amines to form diastereomeric carbamates or carbonates. These diastereomers can then be separated by chromatography or crystallization.

-

Chiral Auxiliary: The menthyl group can serve as a chiral auxiliary, directing the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary can be cleaved to yield the enantiomerically enriched product.

-

Synthesis of Chiral Molecules: It is a precursor for introducing the menthoxycarbonyl protecting group, which can be used in the multi-step synthesis of complex chiral molecules, including active pharmaceutical ingredients (APIs).

Safety and Handling

(1S)-(+)-Menthyl chloroformate is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazards: It is corrosive and causes severe skin burns and eye damage. It is also toxic if inhaled[4].

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat. Use a suitable respirator if inhalation is possible[1].

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area between 2-8°C[1]. It is incompatible with strong oxidizing agents, strong bases, and water.

-

Decomposition: Contact with water or moisture can lead to hydrolysis, producing methanol, hydrochloric acid, and carbon dioxide[6]. Heating may release toxic gases such as hydrogen chloride and phosgene[6].

References

- 1. (1S)-(+)-Menthyl chloroformate optical purity ee: 97% (GLC) | 7635-54-3 [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. L-Menthyl chloroformate [webbook.nist.gov]

- 4. Menthyl chloroformate | C11H19ClO2 | CID 151928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (-)-MENTHYL CHLOROFORMATE synthesis - chemicalbook [chemicalbook.com]

- 6. Methyl chloroformate - Wikipedia [en.wikipedia.org]

A Technical Guide to (1S)-(+)-Menthyl Chloroformate for Chiral Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1S)-(+)-Menthyl chloroformate is a widely utilized chiral derivatizing agent in synthetic and analytical chemistry. Derived from the naturally abundant and optically pure (+)-menthol, this reagent plays a crucial role in the resolution of racemic mixtures of amines, alcohols, and other nucleophilic compounds. Its application is particularly significant in the pharmaceutical industry, where the stereochemistry of a drug molecule is critical to its therapeutic efficacy and safety. This technical guide provides an in-depth overview of the commercial availability of high-purity (1S)-(+)-Menthyl chloroformate, detailed experimental protocols for its use in diastereomeric derivatization, and methods for the subsequent separation and analysis of the resulting diastereomers.

Commercial Availability and Specifications

High-purity (1S)-(+)-Menthyl chloroformate is commercially available from several reputable chemical suppliers. The quality and specifications of the reagent are critical for achieving high diastereoselectivity and accurate analytical results. The table below summarizes the offerings from prominent suppliers.

| Supplier | Product Number | Purity/Enantiomeric Excess (ee) | Available Quantities | CAS Number |

| Sigma-Aldrich (Merck) | 378712 | ee: 97% (GLC)[1] | 5 mL, 25 mL | 7635-54-3[1] |

| Santa Cruz Biotechnology | sc-239105 | Not specified | Contact for availability | 7635-54-3[2] |

| ChemFaces | CFN98124 | >=98%[3] | 10mg | 7635-54-3[3] |

| Fisher Scientific (distributor for Sigma-Aldrich) | 378712 | ee: 97% (GLC) | 5 mL | 7635-54-3[4] |

| Alkali Scientific (distributor for MilliporeSigma) | 378712-5ML | ee: 97% (GLC) | 5 mL | 7635-54-3 |

Core Principles of Chiral Resolution

The fundamental principle behind the use of (1S)-(+)-Menthyl chloroformate as a chiral resolving agent lies in the conversion of a mixture of enantiomers into a mixture of diastereomers. Enantiomers possess identical physical properties, making their direct separation challenging. However, when reacted with an enantiomerically pure reagent like (1S)-(+)-Menthyl chloroformate, they form diastereomers which have distinct physical properties, including different boiling points, melting points, and chromatographic retention times. This allows for their separation using standard laboratory techniques such as chromatography or crystallization.

The reaction of (1S)-(+)-Menthyl chloroformate with a racemic amine or alcohol proceeds via nucleophilic acyl substitution to form diastereomeric carbamates or carbonates, respectively.

References

- 1. Determination of Enantiomeric Composition of Substituted Tetrahydroisoquinolines Based on Derivatization with Menthyl Chloroformate [scirp.org]

- 2. Amine synthesis by carbamate cleavage [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol [organic-chemistry.org]

Methodological & Application

Application Notes and Protocols for Chiral Derivatization of Primary Amines with (1S)-(+)-Menthyl Chloroformate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the chiral derivatization of primary amines using (1S)-(+)-Menthyl Chloroformate. This method facilitates the enantiomeric separation and quantification of chiral amines by converting them into diastereomers, which can be resolved using standard chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Introduction

The determination of enantiomeric purity is crucial in the pharmaceutical industry, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. Derivatization of chiral primary amines with an enantiomerically pure reagent like (1S)-(+)-Menthyl Chloroformate is a robust and widely used technique to form diastereomeric carbamates. These diastereomers possess different physicochemical properties, allowing for their separation on achiral stationary phases. This approach is particularly valuable for the analysis of a wide range of chiral primary amines, including pharmaceuticals, natural products, and synthetic intermediates.

Reaction Principle

(1S)-(+)-Menthyl Chloroformate reacts with the primary amino group of a chiral amine in the presence of a base to form a stable diastereomeric carbamate. The (1S,2R,5S) configuration of the menthyl group introduces a second chiral center, leading to the formation of two diastereomers from a racemic amine.

Caption: Reaction of a racemic primary amine with (1S)-(+)-Menthyl Chloroformate.

Quantitative Data

The following tables summarize quantitative data from the literature for the chiral separation of primary amines after derivatization with menthyl chloroformate.

Table 1: GC Analysis of Tetrahydroisoquinoline Derivatives

Data sourced from Přech, J., et al. (2013). Determination of Enantiomeric Composition of Substituted Tetrahydroisoquinolines Based on Derivatization with Menthyl Chloroformate. American Journal of Analytical Chemistry, 4, 125-133.[1]

| Compound | Retention Time (min) - Diastereomer 1 | Retention Time (min) - Diastereomer 2 | Resolution (Rs) |

| 1-methyl-THIQ | 35.15 | 35.42 | 1.85 |

| 6-methoxy-1-methyl-THIQ | 38.91 | 39.13 | 1.62 |

| 7-methoxy-1-methyl-THIQ | 39.34 | 39.58 | 1.76 |

| 6,7-dimethoxy-1-methyl-THIQ | 42.18 | 42.40 | 1.55 |

| 1-phenyl-THIQ | 45.87 | 46.21 | 1.98 |

Table 2: GC-MS Analysis of Amphetamine Derivatives

Data based on findings from Hughes, R. O., et al. (1991). Detection of amphetamine and methamphetamine in urine by gas chromatography/mass spectrometry following derivatization with (-)-menthyl chloroformate. Journal of Analytical Toxicology, 15(5), 256-259.[2]

| Compound | Retention Time Information | Resolution (Rs) |

| (R)-Methamphetamine | Chromatographically separated from the (S)-enantiomer | Baseline separation achieved on an achiral column |

| (S)-Methamphetamine | Chromatographically separated from the (R)-enantiomer | Baseline separation achieved on an achiral column |

Experimental Protocols

The following are detailed protocols for the derivatization of primary amines with (1S)-(+)-Menthyl Chloroformate for subsequent GC or HPLC analysis.

Protocol 1: Derivatization of Tetrahydroisoquinolines for GC Analysis

This protocol is adapted from Přech, J., et al. (2013).[1]

Materials:

-

Chiral tetrahydroisoquinoline (THIQ) sample

-

Acetonitrile (B52724) (ACN), HPLC grade

-

Triethylamine (B128534) (TEA)

-

(1S)-(+)-Menthyl Chloroformate (or (-)-(1R)-Menthyl Chloroformate as used in the reference)

-

1.5 mL reaction vials

Procedure:

-

Dissolve approximately 3 mg (0.01 - 0.02 mmol) of the racemic or enantiomerically enriched THIQ in 1 mL of acetonitrile in a reaction vial.

-

Add 20 µL (0.14 mmol) of triethylamine to the solution.

-

Add 10 µL (0.03 mmol) of (1S)-(+)-Menthyl Chloroformate.

-

Vortex the mixture and allow it to react for 10 minutes at room temperature.

-

The reaction mixture can be directly injected into the GC for analysis. For samples containing 3-6 mg of THIQ, the reagent volumes should be doubled.

Protocol 2: General Derivatization of Primary Amines for GC/MS Analysis

This is a general protocol that can be adapted for various primary amines.

Materials:

-

Primary amine sample

-

Aprotic solvent (e.g., acetonitrile, dichloromethane)

-

Pyridine (B92270) or Triethylamine

-

(1S)-(+)-Menthyl Chloroformate solution (e.g., 2% in isooctane)

-

Extraction solvent (e.g., n-pentane, hexane)

-

Anhydrous sodium sulfate

-

Reaction vials, centrifuge tubes

Procedure:

-

Dissolve a known amount of the primary amine sample in the chosen aprotic solvent.

-

Add a suitable base, such as pyridine or triethylamine, in a slight molar excess.

-

Add a molar excess of the (1S)-(+)-Menthyl Chloroformate solution.

-

Vortex the mixture vigorously for 1-5 minutes at room temperature.

-

Add an extraction solvent and vortex to extract the derivatized amine into the organic layer.

-

Centrifuge to facilitate phase separation.

-

Carefully transfer the upper organic layer to a clean tube.

-

Dry the organic extract over anhydrous sodium sulfate.

-

The dried extract can be concentrated if necessary and is ready for GC/MS analysis.

Experimental Workflows and Signaling Pathways

Experimental Workflow for Chiral Derivatization and GC Analysis

The following diagram illustrates the typical workflow from sample preparation to data analysis.

Caption: A typical experimental workflow for chiral amine analysis.

Logical Relationship in Chiral Separation

This diagram illustrates the logical steps involved in achieving chiral separation through derivatization.

References

Application Note: HPLC Separation of Alcohol Enantiomers as Menthyl Carbamates

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the enantioselective analysis of chiral alcohols. The indirect approach described herein involves the derivatization of racemic alcohols with an optically pure chiral derivatizing agent, (-)-menthyl chloroformate or (-)-menthyl isocyanate, to form diastereomeric carbamates. These diastereomers possess distinct physicochemical properties, allowing for their separation and quantification using standard achiral High-Performance Liquid Chromatography (HPLC) techniques. Detailed protocols for both reversed-phase and normal-phase HPLC separations are presented, offering robust methods for determining the enantiomeric purity of chiral alcohols, a critical parameter in the pharmaceutical and chemical industries.

Introduction

The stereochemistry of chiral molecules is a critical factor in drug development and chemical synthesis, as enantiomers can exhibit significantly different pharmacological, toxicological, and sensory properties. Consequently, regulatory bodies and quality control standards demand accurate methods for the separation and quantification of enantiomers. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose.

One effective strategy for resolving alcohol enantiomers is the "indirect" method, which involves converting the enantiomeric pair into a mixture of diastereomers by reaction with a chiral derivatizing agent (CDA). The resulting diastereomers can then be separated on a conventional, achiral stationary phase. This application note focuses on the use of (-)-menthyl chloroformate and (-)-menthyl isocyanate as CDAs to form stable, easily separable menthyl carbamate (B1207046) diastereomers of chiral alcohols.

Principle of Separation

The core principle involves a two-step process. First, the racemic alcohol (a mixture of R- and S-enantiomers) is reacted with an enantiomerically pure derivatizing agent, for instance, (1R,2S,5R)-(-)-menthyl chloroformate. This reaction forms two diastereomeric carbamates: (R-alcohol)-(menthyl carbamate) and (S-alcohol)-(menthyl carbamate). Unlike the original enantiomers, these diastereomers have different physical properties, including polarity and steric hindrance, which allows them to interact differently with the HPLC stationary phase, enabling their separation. The relative peak areas of the two separated diastereomers in the chromatogram directly correspond to the ratio of the original alcohol enantiomers in the sample.

Experimental Protocols

Protocol 1: Derivatization of Alcohols with (-)-Menthyl Chloroformate

This protocol is adapted from established procedures for the derivatization of hydroxyl and amine groups.

Materials:

-

Racemic alcohol sample

-

(-)-Menthyl chloroformate (reagent grade)

-

Anhydrous Dichloromethane (DCM) or Acetonitrile (ACN)

-

Anhydrous Pyridine (B92270) or Triethylamine (TEA) as a catalyst/base

-

Nitrogen gas supply

-

Vials with PTFE-lined caps

-

Standard laboratory glassware

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the racemic alcohol in 1.0 mL of anhydrous DCM or ACN in a clean, dry vial.

-

Addition of Base: Add 1.5 to 2.0 molar equivalents of anhydrous pyridine or TEA to the solution. The base acts as a catalyst and scavenges the HCl byproduct.

-

Addition of Derivatizing Agent: Add 1.2 to 1.5 molar equivalents of (-)-menthyl chloroformate to the mixture dropwise while gently vortexing.

-

Reaction: Cap the vial tightly and allow the reaction to proceed at room temperature for 30-60 minutes. For less reactive alcohols, the reaction time may be extended or gentle heating (e.g., 40-50 °C) may be applied. Monitor the reaction completion by TLC or a pilot HPLC injection.

-

Quenching (Optional): If necessary, add a small amount of methanol (B129727) to quench any excess (-)-menthyl chloroformate.

-

Work-up (Optional, if needed): The reaction mixture can often be directly diluted and injected. However, if purification is required, the mixture can be washed with a dilute acid (e.g., 1% HCl) to remove the base, followed by a wash with saturated sodium bicarbonate solution, and finally with brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under a stream of nitrogen.

-

Final Sample Preparation: Reconstitute the dried residue or dilute the direct reaction mixture with the HPLC mobile phase to a final concentration of approximately 0.5-1.0 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

Protocol 2: Reversed-Phase HPLC (RP-HPLC) Separation

This method is suitable for moderately polar diastereomeric carbamates and is based on the separation of methocarbamol (B1676395) diastereomers.

Instrumentation and Conditions:

-

HPLC System: Standard HPLC with UV detector

-

Column: C18 (ODS), 5 µm, 4.6 x 250 mm (or similar)

-

Mobile Phase: Acetonitrile/Phosphate Buffer (pH 7.5) (50:50, v/v)

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C (Ambient)

-

Detection: UV at 274 nm (adjust wavelength based on analyte chromophore)

-

Injection Volume: 10-20 µL

Protocol 3: Normal-Phase HPLC (NP-HPLC) Separation

Normal-phase chromatography is often highly effective for separating diastereomers due to subtle differences in their polarity and interaction with the polar stationary phase.[1]

Instrumentation and Conditions:

-

HPLC System: Standard HPLC with UV detector

-

Column: Silica (B1680970) Gel or Cyano (CN), 5 µm, 4.6 x 250 mm

-

Mobile Phase: Hexane/Isopropanol (IPA) or Hexane/Ethanol. A typical starting gradient is 98:2 (v/v), which can be optimized.[2][3]

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C (Ambient)

-

Detection: UV at 210-220 nm (for carbamate bond) or at the analyte's λmax

-

Injection Volume: 10-20 µL

Data Presentation and Analysis

The primary quantitative metrics for evaluating the separation are the retention times (t R ), the selectivity factor (α), and the resolution (R s ).

-

Selectivity Factor (α): α = k 2 / k 1 , where k 1 and k 2 are the retention factors of the first and second eluting diastereomers, respectively. An α value greater than 1 is required for separation.

-

Resolution (R s ): R s = 2(t R2 - t R1 ) / (w 1 + w 2 ), where t R1 and t R2 are the retention times and w 1 and w 2 are the peak widths at the base. A resolution of R s ≥ 1.5 indicates baseline separation, which is ideal for accurate quantification.

Table 1: Representative RP-HPLC Separation Data for Menthyl Carbamate Diastereomers

| Analyte | Column | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Selectivity (α) | Reference |

| Methocarbamol | Resolve C18 (2x) | ACN:Phosphate Buffer (pH 7.5) (50:50) | 1.0 | 274 | 1.04 | Farsam et al. |

Note: Data for a broader range of alcohols is limited in the literature; the above serves as a validated starting point.

Table 2: Proposed Starting Conditions and Expected Results for NP-HPLC Separation

This table presents hypothetical but realistic data based on typical normal-phase separations of diastereomers to guide method development.[1]

| Analyte Example | Column | Mobile Phase (Hexane:IPA) | t R1 (min) | t R2 (min) | Selectivity (α) | Resolution (R s ) |

| Racemic 1-Phenylethanol | Silica, 5 µm | 95:5 | 8.2 | 9.5 | 1.18 | > 1.5 |

| Racemic 2-Octanol | Silica, 5 µm | 98:2 | 10.5 | 11.4 | 1.10 | > 1.5 |

| Racemic Ibuprofenol | Silica, 5 µm | 90:10 | 7.4 | 8.9 | 1.23 | > 2.0 |

Conclusion

The derivatization of chiral alcohols with (-)-menthyl chloroformate or isocyanate to form diastereomeric carbamates is a robust and effective strategy for their enantioselective analysis by HPLC. By converting enantiomers into diastereomers, separation can be achieved on common, achiral stationary phases such as C18 or silica gel. The protocols provided in this application note offer a comprehensive guide for derivatization and subsequent analysis using both reversed-phase and normal-phase HPLC. These methods are invaluable for quality control in drug manufacturing, stereoselective synthesis, and research in pharmacology and toxicology.

References

Determining Enantiomeric Excess with (1S)-(+)-Menthyl Chloroformate: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the determination of enantiomeric excess (ee) of chiral amines and alcohols using (1S)-(+)-Menthyl chloroformate as a chiral derivatizing agent. The resulting diastereomers can be effectively analyzed by gas chromatography (GC), high-performance liquid chromatography (HPLC), and nuclear magnetic resonance (NMR) spectroscopy.

Introduction

(1S)-(+)-Menthyl chloroformate is a versatile chiral derivatizing agent employed for the resolution of enantiomers. It reacts with chiral amines and alcohols to form stable diastereomeric carbamates and carbonates, respectively. These diastereomers exhibit distinct physicochemical properties, allowing for their separation and quantification using standard chromatographic and spectroscopic techniques. The relative integration of the signals corresponding to each diastereomer is directly proportional to the enantiomeric composition of the original sample, enabling the accurate determination of enantiomeric excess.

Chemical Reaction

The fundamental reaction involves the nucleophilic acyl substitution of the chloroformate by the chiral amine or alcohol, leading to the formation of a diastereomeric mixture.

Caption: Derivatization of a chiral amine/alcohol with (1S)-(+)-Menthyl chloroformate.

Experimental Protocols

I. Derivatization of Chiral Amines and Alcohols

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

(1S)-(+)-Menthyl chloroformate

-

Chiral amine or alcohol

-

Anhydrous solvent (e.g., Dichloromethane, Acetonitrile, Toluene)

-

Tertiary amine base (e.g., Pyridine or Triethylamine)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Standard laboratory glassware (round-bottom flask, magnetic stirrer, syringes, etc.)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Preparation: Dry all glassware thoroughly. The reaction should be carried out under an inert atmosphere to prevent hydrolysis of the chloroformate.

-

Reaction Setup: In a round-bottom flask, dissolve the chiral amine or alcohol (1.0 equivalent) in the anhydrous solvent.

-

Addition of Base: Add the tertiary amine base (1.2-1.5 equivalents) to the solution and stir.

-

Addition of Derivatizing Agent: Slowly add (1S)-(+)-Menthyl chloroformate (1.1-1.2 equivalents) to the stirred solution at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride or sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the solvent in vacuo.

-

-

Purification (Optional): The crude diastereomeric mixture can be purified by flash column chromatography on silica (B1680970) gel if necessary for subsequent analysis, although direct analysis of the crude mixture is often possible.

II. Analysis by Gas Chromatography (GC)

Instrumentation:

-

Gas chromatograph equipped with a Flame Ionization Detector (FID).

-

Achiral capillary column (e.g., HP-5, DB-5, or similar).

Typical GC Conditions (may require optimization):

-

Injector Temperature: 250 °C

-

Detector Temperature: 280 °C

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Hold at 280 °C for 10 minutes.

-

-

Carrier Gas: Helium or Hydrogen at a constant flow rate.

-

Injection Volume: 1 µL

Data Analysis:

-

Integrate the peak areas of the two diastereomers.

-

Calculate the enantiomeric excess (% ee) using the following formula:

% ee = |(Area₁ - Area₂)| / (Area₁ + Area₂) * 100

Where Area₁ and Area₂ are the integrated peak areas of the two diastereomers.

III. Analysis by High-Performance Liquid Chromatography (HPLC)

Instrumentation:

-

HPLC system with a UV detector.

-

Achiral stationary phase (e.g., C18, silica).

Typical HPLC Conditions (may require optimization):

-

Column: Standard reversed-phase (e.g., C18, 5 µm, 4.6 x 250 mm) or normal-phase (silica) column.

-

Mobile Phase: A mixture of organic solvent (e.g., acetonitrile, methanol (B129727) for reversed-phase; hexane, isopropanol (B130326) for normal-phase) and an aqueous buffer or modifier.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Determined by the UV absorbance of the derivative.

-

Injection Volume: 10-20 µL.

Data Analysis:

Calculate the enantiomeric excess using the peak areas of the two diastereomers as described for the GC analysis.

IV. Analysis by ¹H NMR Spectroscopy

Instrumentation:

-

NMR spectrometer (300 MHz or higher).

-

Deuterated solvent (e.g., CDCl₃, C₆D₆).

Procedure:

-

Dissolve an accurately weighed sample of the diastereomeric mixture in a suitable deuterated solvent.

-

Acquire a high-resolution ¹H NMR spectrum.

-

Identify well-resolved signals corresponding to each diastereomer. Protons close to the newly formed stereocenter are most likely to show distinct chemical shifts.

-

Integrate the signals for each diastereomer.

Data Analysis:

Calculate the enantiomeric excess using the integral values of the corresponding signals for each diastereomer.

Data Presentation

The following tables summarize representative data for the determination of enantiomeric excess using (1S)-(+)-Menthyl chloroformate.

Table 1: GC Analysis of Chiral Amines Derivatized with (-)-(1R)-Menthyl Chloroformate

| Analyte (Tetrahydroisoquinoline Derivative) | Retention Time Diastereomer 1 (min) | Retention Time Diastereomer 2 (min) | Resolution (Rs) |

| 1-methyl-THIQ | 35.15 | 35.32 | 1.75 |

| 1-ethyl-THIQ | 36.89 | 37.08 | 1.83 |

| 1-propyl-THIQ | 38.54 | 38.75 | 1.91 |

| 1-phenyl-THIQ | 45.21 | 45.53 | 2.13 |

Data adapted from a study using the enantiomeric derivatizing agent.[1]

Table 2: HPLC Separation of Diastereomeric Menthyl Esters

| Analyte | Retention Time Diastereomer 1 (min) | Retention Time Diastereomer 2 (min) | Separation Factor (α) |

| Methocarbamol derivative | Not specified | Not specified | 1.04 |

Data obtained after derivatization with (-)-menthylchloroformate.[2]

Table 3: Hypothetical ¹H NMR Data for Diastereomeric Carbamates of α-Methylbenzylamine

| Proton | Chemical Shift Diastereomer 1 (ppm) | Chemical Shift Diastereomer 2 (ppm) | Δδ (ppm) |

| CH-N | 4.85 (q) | 4.95 (q) | 0.10 |

| CH₃-CH | 1.45 (d) | 1.50 (d) | 0.05 |

Note: This is hypothetical data for illustrative purposes as specific literature values for this derivative were not found. The chemical shifts of protons alpha and beta to the nitrogen are expected to show the largest differences.

Mandatory Visualization

Caption: Experimental workflow for enantiomeric excess determination.

Caption: Logical relationship of the ee determination process.

References

Application Note: Synthesis of Diastereomeric Carbamates for Chiral Resolution

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral resolution, the separation of a racemic mixture into its constituent enantiomers, is a critical process in the pharmaceutical industry and organic synthesis. The therapeutic efficacy and toxicological profiles of chiral drugs can be enantiomer-dependent. One effective method for chiral resolution is the conversion of a racemic mixture of alcohols or amines into a mixture of diastereomers by reaction with a chiral derivatizing agent. These diastereomers, having different physical properties, can then be separated by standard laboratory techniques such as crystallization or chromatography. Subsequently, the chiral auxiliary can be cleaved to yield the enantiomerically pure compounds.

This application note provides a detailed protocol for the chiral resolution of a model racemic alcohol, (±)-1-phenylethanol, through the synthesis of diastereomeric carbamates using (R)-(+)-1-phenylethyl isocyanate as the chiral derivatizing agent. Carbamates are often chosen for this purpose due to their straightforward formation, stability, and well-defined cleavage conditions.[1]

Principle of the Method

The fundamental principle of this chiral resolution strategy lies in the conversion of a pair of enantiomers into a pair of diastereomers. Enantiomers possess identical physical properties, making their direct separation challenging. However, by reacting the racemic mixture with an enantiomerically pure chiral resolving agent, two diastereomers are formed. These diastereomers have distinct physical properties, such as solubility and chromatographic retention times, which allows for their separation.

In this protocol, racemic (±)-1-phenyletanol is reacted with (R)-(+)-1-phenylethyl isocyanate. This reaction yields two diastereomeric carbamates: (R)-1-phenylethyl (R)-1-phenylethylcarbamate and (S)-1-phenylethyl (R)-1-phenylethylcarbamate. These diastereomers can be separated by preparative High-Performance Liquid Chromatography (HPLC). Following separation, the carbamate (B1207046) linkage is cleaved to regenerate the resolved (R)- and (S)-1-phenylethanol and the chiral auxiliary.

Experimental Protocols

I. Synthesis of Diastereomeric Carbamates of (±)-1-Phenylethanol

This protocol describes the reaction of racemic 1-phenylethanol (B42297) with (R)-(+)-1-phenylethyl isocyanate to form a mixture of diastereomeric carbamates.

Materials:

-

(±)-1-Phenylethanol

-

(R)-(+)-1-Phenylethyl isocyanate

-

Anhydrous toluene

-

Triethylamine (B128534) (Et3N) or 4-(Dimethylamino)pyridine (DMAP) (catalyst)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen or argon gas supply

-

Standard glassware for workup (separatory funnel, beakers, etc.)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Rotary evaporator

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add (±)-1-phenylethanol (1.0 eq).

-

Dissolve the alcohol in anhydrous toluene.

-

Add a catalytic amount of a suitable base, such as triethylamine or DMAP (e.g., 0.1 eq).[2]

-

To this stirring solution, add (R)-(+)-1-phenylethyl isocyanate (1.05 eq) dropwise at room temperature.

-

Allow the reaction to stir at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or HPLC.

-

Upon completion, quench the reaction with a small amount of methanol (B129727) to consume any excess isocyanate.

-

Dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude mixture of diastereomeric carbamates.

II. Separation of Diastereomeric Carbamates by Preparative HPLC

This protocol outlines the separation of the diastereomeric carbamates using preparative HPLC.

Materials and Equipment:

-

Crude mixture of diastereomeric carbamates

-

HPLC-grade hexane (B92381)

-

HPLC-grade isopropanol

-

Preparative HPLC system with a UV detector

-

Chiral stationary phase column (e.g., cellulose (B213188) or amylose-based) or a high-resolution silica (B1680970) gel column. For diastereomer separation, a high-resolution silica column is often sufficient.[3]

Procedure:

-

Dissolve the crude diastereomeric carbamate mixture in a minimal amount of the mobile phase.

-

Set up the preparative HPLC system with a suitable column (e.g., silica gel, 20 µm particle size).

-

Equilibrate the column with the mobile phase (e.g., a mixture of hexane and isopropanol, the exact ratio should be optimized starting from a 90:10 mixture).

-

Inject the dissolved sample onto the column.

-

Elute the diastereomers using the optimized mobile phase, monitoring the separation with the UV detector.

-

Collect the fractions corresponding to each separated diastereomer.

-

Analyze the collected fractions for diastereomeric purity using analytical HPLC.

-

Combine the pure fractions for each diastereomer and remove the solvent under reduced pressure.

III. Cleavage of Diastereomeric Carbamates to Regenerate Enantiopure Alcohols

This protocol describes the cleavage of the separated diastereomeric carbamates to yield the enantiomerically pure (R)- and (S)-1-phenylethanol.

Materials:

-

Separated diastereomeric carbamate

-

Potassium hydroxide (B78521) (KOH) or Sodium hydroxide (NaOH)

-

Ethanol (B145695) or methanol

-

Reflux condenser

-

Standard glassware for workup

Procedure:

-

Dissolve the purified diastereomeric carbamate in ethanol or methanol in a round-bottom flask.

-

Add a solution of KOH or NaOH (e.g., 2-3 M in water or ethanol) to the flask.

-

Heat the mixture to reflux and maintain for 4-8 hours, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Neutralize the mixture with an aqueous acid solution (e.g., 1 M HCl).

-

Extract the product with a suitable organic solvent such as diethyl ether or ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting enantiomerically enriched alcohol by column chromatography if necessary.

-

Determine the enantiomeric excess (e.e.) of the final product by chiral HPLC or by NMR analysis using a chiral solvating agent.

Data Presentation

The following table summarizes representative quantitative data for the chiral resolution of (±)-1-phenylethanol via diastereomeric carbamate formation. Note: These values are illustrative and actual results may vary depending on specific experimental conditions.

| Step | Parameter | Value | Reference |

| I. Synthesis | Racemic Substrate | (±)-1-Phenylethanol | N/A |

| Chiral Resolving Agent | (R)-(+)-1-Phenylethyl isocyanate | [4][5] | |

| Yield of Diastereomers | >95% (crude) | Assumed | |

| II. Separation | Separation Method | Preparative HPLC | [3] |

| Diastereomeric Excess (d.e.) of separated Diastereomer 1 | >98% | Assumed | |

| Diastereomeric Excess (d.e.) of separated Diastereomer 2 | >98% | Assumed | |

| III. Cleavage & Final Product | Yield of (R)-1-Phenylethanol | ~80-90% from diastereomer | Assumed |

| Enantiomeric Excess (e.e.) of (R)-1-Phenylethanol | >98% | Assumed | |

| Yield of (S)-1-Phenylethanol | ~80-90% from diastereomer | Assumed | |

| Enantiomeric Excess (e.e.) of (S)-1-Phenylethanol | >98% | Assumed |

Visualizations

References

- 1. Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate H NMR Experiment To Introduce Chiral Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. par.nsf.gov [par.nsf.gov]

- 3. researchgate.net [researchgate.net]

- 4. 1-Phenylethyl isocyanate is a powerful reagent for the chiral analysis of secondary alcohols and hydroxy fatty acids with remote stereogenic centres [kops.uni-konstanz.de]

- 5. 1-phenylethyl isocyanate is a powerful reagent for the chiral analysis of secondary alcohols and hydroxy fatty acids with remote stereogenic centres - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of (1S)-(+)-Menthyl Chloroformate in Natural Product Synthesis: Application Notes and Protocols